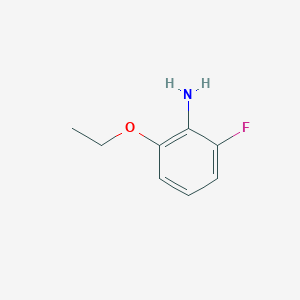

2-Ethoxy-6-fluoroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCITUWGPPJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 6 Fluoroaniline and Its Derivatives

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect in the synthesis of polysubstituted aromatic compounds. The following sections detail established methods that can be applied to achieve the desired substitution pattern of 2-Ethoxy-6-fluoroaniline.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Ethoxy-Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. researchgate.netresearchgate.net In the context of synthesizing ethoxy-fluoroanilines, a plausible strategy involves the reaction of a suitably activated difluoro- or fluoro-nitro-aromatic precursor with an ethoxide source.

A potential route commences with 2,6-difluoronitrobenzene. The strong electron-withdrawing effect of the nitro group activates the ortho- and para-positions to nucleophilic attack. Treatment with sodium ethoxide would lead to the substitution of one of the fluorine atoms. Due to the steric hindrance from the nitro group and the existing fluorine, the reaction would yield 1-ethoxy-3-fluoro-2-nitrobenzene (B1422191). Subsequent reduction of the nitro group, as will be discussed in section 2.1.4, would furnish the target molecule, this compound.

| Starting Material | Reagent | Product of SNAr | Conditions | Reference |

| 2,6-Difluoronitrobenzene | Sodium Ethoxide | 1-Ethoxy-3-fluoro-2-nitrobenzene | Typically in a polar aprotic solvent like DMSO or DMF | vanderbilt.educhemicalbook.com |

| 1,3-Difluoro-2-nitrobenzene | Sodium Ethoxide | 1-Ethoxy-3-fluoro-2-nitrobenzene | Similar to above | vanderbilt.educhemicalbook.com |

This table presents a plausible synthetic step towards this compound based on established SNAr principles.

Directed Ortho Metalation (DoM) and Halogenation Techniques for Substituted Anilines

Directed Ortho Metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. baranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.org For anilines, the amino group itself is not an effective DMG; therefore, it requires protection with a suitable group, such as a pivaloyl (-Piv) or Boc group, which can effectively direct the metalation. sci-hub.se

A synthetic approach towards a precursor for this compound using DoM could start with N-pivaloyl-2-fluoroaniline. The pivalamido group is a potent DMG and would direct lithiation to the C6 position. Quenching the resulting aryllithium species with a suitable electrophile, such as iodine or N-bromosuccinimide (NBS), would introduce a halogen at the 6-position. This halogenated intermediate could then be a substrate for subsequent cross-coupling or substitution reactions to introduce the ethoxy group.

| Substrate | Directing Group | Base | Electrophile | Product |

| 2-Fluoroaniline (B146934) | Pivaloyl | n-BuLi or s-BuLi/TMEDA | I2 or NBS | N-(2-fluoro-6-halophenyl)pivalamide |

| 2-Fluoroaniline | Boc | n-BuLi or s-BuLi/TMEDA | I2 or NBS | tert-butyl (2-fluoro-6-halophenyl)carbamate |

This table outlines a hypothetical DoM strategy for the functionalization of a 2-fluoroaniline precursor.

Diazotization and Fluorination Pathways for Fluoroaromatic Compounds

The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. sci-hub.se This reaction typically starts from a primary aromatic amine. sci-hub.se To synthesize this compound via this pathway, one would ideally start with 2-ethoxy-6-aminobenzene diazonium tetrafluoroborate. However, a more practical approach would involve introducing the fluorine atom to a precursor that already contains the ethoxy and a precursor to the aniline (B41778) group.

A plausible, albeit multi-step, route could begin with 2-ethoxy-6-nitroaniline. The nitro group can be reduced to an amine, yielding 2-ethoxy-benzene-1,6-diamine. Selective diazotization of one of the amino groups followed by the Balz-Schiemann reaction could then introduce the fluorine atom. However, achieving selective diazotization in a diamine can be challenging.

A more direct application of this chemistry would be to start with an aniline that can be converted to the target compound. For instance, if 2-amino-6-ethoxybenzonitrile (B53438) were available, diazotization followed by fluorodediazoniation would yield 2-ethoxy-6-fluorobenzonitrile, which could then be converted to the aniline.

| Starting Amine | Reagents for Diazotization | Intermediate | Reagents for Fluorination | Final Product |

| 2-Ethoxy-6-nitroaniline (after reduction) | NaNO2, HBF4 | 2-Ethoxy-6-aminobenzene diazonium tetrafluoroborate | Heat | This compound |

| 3-Amino-2-ethoxyphenol | NaNO2, HBF4 | Diazonium salt | Heat | Intermediate for further steps |

This table illustrates the application of the Balz-Schiemann reaction in the synthesis of fluoroaromatics, with a hypothetical application to a precursor of this compound.

Reduction of Nitroaromatic Precursors to Anilines

The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in the synthesis of anilines. A variety of reducing agents can be employed, with catalytic hydrogenation and reduction with metals in acidic media being the most common. semanticscholar.org

For the synthesis of this compound, the direct precursor 1-ethoxy-3-fluoro-2-nitrobenzene is commercially available. biosynth.com This simplifies the synthetic route considerably. The reduction of this nitro compound can be achieved with high efficiency using several methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method. researchgate.net Alternatively, reduction with metals such as tin(II) chloride (SnCl2) in an acidic medium like ethanol (B145695) and hydrochloric acid is also a very reliable method for this transformation. semanticscholar.orgresearchgate.net

| Nitroaromatic Precursor | Reducing System | Solvent | Approximate Yield | Reference |

| 1-Ethoxy-3-fluoro-2-nitrobenzene | H2, Pd/C | Ethanol or Methanol | >95% | researchgate.net |

| 1-Ethoxy-3-fluoro-2-nitrobenzene | SnCl2·2H2O, HCl | Ethanol | High | semanticscholar.orgresearchgate.net |

| 1-Ethoxy-3-fluoro-2-nitrobenzene | Fe, NH4Cl | Ethanol/Water | High | semanticscholar.org |

This table summarizes common and effective methods for the reduction of the nitroaromatic precursor to this compound.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to achieve transformations that are otherwise difficult. Palladium-catalyzed reactions have become indispensable for the formation of carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of anilines. vanderbilt.edu This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. For the synthesis of a primary aniline like this compound, an ammonia (B1221849) surrogate is often used. baranlab.orgsynthesisspotlight.comnih.gov

A synthetic route utilizing this methodology would start with a 1-halo-2-ethoxy-6-fluorobenzene (where halo = Br or I). The coupling of this sterically hindered aryl halide with an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, in the presence of a suitable palladium catalyst and ligand, would form a protected aniline. Subsequent hydrolysis would then yield the desired this compound. The choice of ligand is crucial for the success of this reaction, especially with a sterically demanding substrate. Bulky, electron-rich phosphine (B1218219) ligands like XPhos or t-BuXPhos are often employed. nih.gov

| Aryl Halide | Ammonia Surrogate | Palladium Precatalyst | Ligand | Base | Solvent |

| 1-Bromo-2-ethoxy-6-fluorobenzene | Benzophenone Imine | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene or Dioxane |

| 1-Iodo-2-ethoxy-6-fluorobenzene | LiN(SiMe3)2 | Pd(OAc)2 | t-BuXPhos | LiOt-Bu | Toluene or Dioxane |

This table details the key components for a Buchwald-Hartwig amination approach to synthesize this compound.

Copper-Catalyzed Amination and Arylation Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann and Buchwald-Hartwig aminations, represent powerful and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are instrumental in the synthesis of complex aniline derivatives.

The Ullmann condensation, a classic copper-catalyzed reaction, traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol at elevated temperatures. Modern iterations of this reaction often employ ligands to facilitate the process under milder conditions and with a broader substrate scope. While specific examples detailing the Ullmann reaction for this compound are not prevalent in the literature, the general mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the arylated amine.

The Buchwald-Hartwig amination, though more commonly associated with palladium catalysis, also has copper-catalyzed variants. These reactions are highly valued for their functional group tolerance and ability to form C-N bonds with a wide array of amines. A typical copper-catalyzed Buchwald-Hartwig type reaction would involve a copper salt (e.g., CuI), a ligand (often a diamine or an amino acid), and a base.

Below is a representative data table illustrating typical conditions for copper-catalyzed amination of aryl halides, which can be adapted for the synthesis of derivatives from this compound.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Fluoroiodobenzene | Aniline | CuI (10 mol%), L-proline (20 mol%) | K2CO3 | DMSO | 90 | 85 |

| 2-Chlorotoluene | Piperidine | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs2CO3 | Toluene | 110 | 92 |

| 3-Bromoanisole | Morpholine | Cu(OAc)2 (10 mol%), N,N'-Dimethylethylenediamine (20 mol%) | K3PO4 | Dioxane | 100 | 88 |

This table presents generalized data for copper-catalyzed amination reactions of various aryl halides and is intended to be illustrative of the conditions that could be optimized for this compound.

Transition Metal-Mediated C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules, as it avoids the pre-functionalization of substrates. Transition metals such as palladium, rhodium, and iridium are at the forefront of this field. These methods allow for the direct formation of new bonds at otherwise unreactive C-H sites.

For a substrate like this compound, the directing-group ability of the amine and ethoxy groups could be harnessed to achieve regioselective C-H functionalization. For instance, palladium-catalyzed C-H arylation could introduce new aryl groups at specific positions on the aniline ring, guided by the coordination of the metal to the directing group.

While specific research on the C-H functionalization of this compound is limited, the principles can be extrapolated from studies on similar fluoroanilines. A hypothetical reaction could involve a palladium catalyst, a ligand, an oxidant, and the coupling partner.

The following table provides a conceptual overview of potential C-H functionalization reactions applicable to fluoroanilines.

| Fluoroaniline (B8554772) Derivative | Coupling Partner | Catalyst System | Directing Group | Solvent | Temp (°C) |

| N-acetyl-2-fluoroaniline | Benzene (B151609) | Pd(OAc)2, P(o-tolyl)3 | Acetamido | TFA | 100 |

| 2-fluoroaniline | Phenylboronic acid | Rh(III) complex | Amine | Dioxane | 80 |

| 2,6-difluoroaniline | B2pin2 | Ir-based catalyst | Amine | THF | 60 |

This table is a conceptual representation of possible C-H functionalization reactions for fluoroaniline derivatives, based on established methodologies in the field.

Green Chemistry Principles and Sustainable Synthesis Protocols for Fluoroanilines

The application of green chemistry principles is crucial for the development of environmentally benign and sustainable chemical processes. For the synthesis of fluoroanilines, this includes the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and energy-efficient processes.

One key area of green chemistry is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, reducing the energy consumption and waste generation associated with traditional chemical methods. While specific biocatalytic routes to this compound are not yet established, the development of engineered enzymes for fluorination and amination reactions is a promising area of research.

Flow chemistry is another green technology that is increasingly being adopted for the synthesis of fine chemicals. Continuous-flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and optimization. The synthesis of fluoroanilines via nitration and subsequent reduction can be effectively performed in flow, minimizing the risks associated with highly exothermic reactions and the use of hazardous materials.

The principles of green chemistry applicable to fluoroaniline synthesis are summarized in the table below.

| Green Chemistry Principle | Application in Fluoroaniline Synthesis |

| Waste Prevention | Utilizing high-yield reactions and atom-economical transformations like C-H functionalization. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Developing fluoroaniline derivatives with reduced toxicity and improved environmental profiles. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Using catalytic reactions that proceed at lower temperatures and pressures, and utilizing flow chemistry. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the aniline core. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through the use of selective catalysts. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. |

| Design for Degradation | Designing fluoroaniline products that biodegrade after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-line process analytical technology (PAT) in flow synthesis to monitor and control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Minimizing the use and generation of explosive or flammable substances. |

Industrial Production Methodologies and Optimization for High Yield and Purity

The industrial-scale production of specialty chemicals like this compound requires robust, scalable, and cost-effective synthetic routes that consistently deliver high yields and purity. A common industrial approach to the synthesis of fluoroanilines involves the catalytic hydrogenation of the corresponding fluorinated nitroaromatic compounds. google.com This method is often preferred due to the availability of nitroaromatics and the efficiency of catalytic reduction. google.com

Process optimization is critical to maximize yield and purity while minimizing costs and environmental impact. This involves the careful selection of catalysts (e.g., palladium on carbon, Raney nickel), solvents, reaction temperature, and hydrogen pressure. google.com The gradual introduction of the nitro compound into the reactor can help to control the exothermic nature of the reaction and improve selectivity. google.com

Purification of the final product is a crucial step to meet the stringent quality requirements of downstream applications. Distillation is a common method for separating the desired aniline from byproducts and unreacted starting materials. google.com The efficiency of the distillation process is dependent on the relative volatilities of the components in the mixture.

The table below outlines key parameters for the industrial production of a generic fluoroaniline via catalytic hydrogenation, which would be applicable to the synthesis of this compound.

| Parameter | Typical Conditions/Considerations |

| Starting Material | 1-Ethoxy-3-fluoro-2-nitrobenzene |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Hydrogen Pressure | 10^5 to 2x10^6 Pa |

| Temperature | < 80 °C |

| Reaction Control | Gradual addition of nitro compound to a hydrogen-saturated catalyst slurry |

| Work-up | Filtration to remove catalyst, solvent removal |

| Purification | Distillation under reduced pressure |

| Yield Optimization | Catalyst loading, temperature, pressure, and substrate feed rate |

| Purity Analysis | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

Spectroscopic and Diffraction Based Characterization in 2 Ethoxy 6 Fluoroaniline Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These techniques measure the vibrational energies of molecular bonds, which are unique to the specific types of bonds and their environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 2-Ethoxy-6-fluoroaniline molecule. The absorption of infrared radiation causes vibrations such as stretching and bending of the molecular bonds. Each type of bond (e.g., N-H, C-O, C-F, C-H, aromatic C=C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its constituent parts. While specific experimental data for this compound is not widely published, the expected vibrational modes can be predicted based on studies of analogous compounds like 4-fluoroaniline (B128567) and other substituted anilines. researchgate.netresearchgate.net Key expected absorptions would include N-H stretching vibrations of the primary amine group, typically seen as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm⁻¹. Furthermore, characteristic peaks for the C-O (ether) and C-F bonds are expected in the fingerprint region (below 1500 cm⁻¹), along with bands for aromatic C=C stretching and N-H bending. researchgate.netresearchgate.net

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethoxy (-OCH₂CH₃) |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| N-H Bend | 1580 - 1650 | Amine (-NH₂) |

| C-O Stretch | 1200 - 1260 | Aryl Ether |

This table is illustrative and shows expected values based on typical ranges for the functional groups present. Actual experimental values may vary.

Raman Spectroscopy for Conformational Analysis

Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that result in a change in the polarizability of the molecule. For molecules like this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon skeleton and symmetric vibrations that may be weak in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amine (-NH₂), the aromatic ring, and the ethoxy group (-OCH₂CH₃).

The amine protons would likely appear as a broad singlet. The ethoxy group would present as a triplet (for the -CH₃ protons) and a quartet (for the -OCH₂- protons) due to coupling with each other. The three protons on the aromatic ring would exhibit a more complex splitting pattern due to coupling with each other and potentially with the fluorine atom. wisc.eduresearchgate.netlibretexts.org The chemical shifts would be influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the fluorine atom. youtube.com

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ | 3.5 - 4.5 | broad singlet |

| Aromatic -H (H3, H4, H5) | 6.5 - 7.5 | multiplet/doublet of doublets |

| -OCH₂CH₃ | 3.9 - 4.2 | quartet |

This table is illustrative and shows expected values based on typical ranges and data from analogous compounds. wisc.eduresearchgate.net Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing information about the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the fluorine (C-6) and the carbon attached to the ethoxy group (C-2) would show the largest shifts. The carbon attached to the amino group (C-1) would also be significantly shifted. Furthermore, the signals for the aromatic carbons will likely show splitting due to coupling with the fluorine atom (C-F coupling). hmdb.caresearchgate.netkpi.ua

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | 135 - 145 |

| C2 (-OCH₂CH₃) | 145 - 155 |

| C3, C4, C5 | 110 - 130 |

| C6 (-F) | 150 - 160 (doublet, ¹JCF) |

| -OCH₂CH₃ | 60 - 70 |

This table is illustrative and shows expected values based on typical ranges and data from analogous compounds like 2,6-disubstituted anilines. researchgate.netchemicalbook.com Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. alfa-chemistry.com It provides a single signal for the fluorine atom in this compound. The chemical shift of this signal is extremely sensitive to the electronic environment on the aromatic ring. researchgate.netnih.gov The electron-donating amino and ethoxy groups ortho and para to each other would influence the electron density at the fluorine-substituted carbon, which in turn dictates the ¹⁹F chemical shift. nih.gov

The signal in the ¹⁹F NMR spectrum would likely appear as a multiplet due to coupling with the nearby aromatic protons (H-5). This coupling information can be invaluable for confirming the substitution pattern on the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it an excellent probe for subtle electronic changes within the molecule. organicchemistrydata.org

Advanced NMR Techniques for Structural Assignment (e.g., DEPT-90)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon skeleton of a molecule. While a standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) provide deeper insight into the number of protons attached to each carbon. libretexts.orgthermofisher.com

A DEPT experiment is typically performed in stages. After obtaining a standard ¹³C NMR spectrum to identify the chemical shifts of all carbons, a DEPT-90 spectrum is run. pressbooks.publibretexts.org Under these specific experimental conditions, only signals corresponding to methine (CH) carbons appear, while methyl (CH₃), methylene (B1212753) (CH₂), and quaternary (C) carbons are absent. pressbooks.publibretexts.org This allows for the unambiguous identification of CH groups within the molecule.

For this compound, the aromatic ring contains three distinct CH carbons. The DEPT-90 spectrum would therefore be expected to show signals for C3, C4, and C5, simplifying the assignment process. This is often used in conjunction with a DEPT-135 spectrum, where CH and CH₃ groups appear as positive peaks and CH₂ groups as negative peaks, to fully characterize all protonated carbons. libretexts.orglibretexts.org

Table 1: Expected DEPT-90 and DEPT-135 NMR Signals for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

| Carbon Atom | Carbon Type | Expected DEPT-90 Signal | Expected DEPT-135 Signal |

|---|---|---|---|

| C1 (-NH₂) | Quaternary (C) | Absent | Absent |

| C2 (-OCH₂CH₃) | Quaternary (C) | Absent | Absent |

| C3 | Methine (CH) | Positive | Positive |

| C4 | Methine (CH) | Positive | Positive |

| C5 | Methine (CH) | Positive | Positive |

| C6 (-F) | Quaternary (C) | Absent | Absent |

| -OCH₂CH₃ | Methylene (CH₂) | Absent | Negative |

| -OCH₂CH₃ | Methyl (CH₃) | Absent | Positive |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 155.17 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 155.

The fragmentation of this compound would be governed by the functional groups present: the aromatic amine, the ethoxy group, and the fluorine substituent. Cleavage tends to occur at bonds alpha to the heteroatoms (oxygen and nitrogen). libretexts.org Common fragmentation pathways for ethers involve the loss of the alkyl group or the entire alkoxy group. For aromatic amines, alpha-cleavage next to the C-N bond is typical. libretexts.orgmiamioh.edu

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 155 | [C₈H₁₀FNO]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage at ether) |

| 110 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 97 | [C₅H₄FN]⁺ | Loss of ethoxy and HCN |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related fluoroaniline (B8554772) structures provides insight into the expected interactions. nih.gov For instance, the crystal structure of 2,4,6-trifluoroaniline (B1293507) reveals the formation of intermolecular hydrogen bonds between the amino group (N-H) and the ortho-fluorine atom (F). nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

This technique is crucial for identifying the crystalline form (polymorph) of this compound, assessing sample purity, and monitoring phase transitions. The PXRD pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Analysis of the peak positions can be used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal system, as demonstrated in studies of other complex organic molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons (lone pairs), known as chromophores, can absorb energy in this region. shu.ac.uk

The this compound molecule contains a substituted benzene (B151609) ring, which is a strong chromophore. The primary electronic transitions expected are π → π* transitions associated with the aromatic system. uzh.chyoutube.com These transitions involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital and typically result in strong absorption bands. uzh.ch

Additionally, the lone pairs of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group can undergo n → π* transitions, where a non-bonding electron is promoted to a π* anti-bonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions. shu.ac.uk The substituents (-NH₂, -F, -OC₂H₅) act as auxochromes, modifying the absorption wavelength (λₘₐₓ) and intensity. The electron-donating amino and ethoxy groups are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) in Related Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. While not typically used to characterize the bulk structure of this compound itself, it is highly valuable in studies where this molecule interacts with a catalyst surface. researchgate.net

In catalytic processes involving fluorinated anilines, such as N-alkylation or cross-coupling reactions, XPS can be used to probe the catalyst before, during, and after the reaction. nih.govrsc.org For example, XPS analysis of a heterogeneous catalyst could reveal:

The oxidation state of the active metal center.

The chemical environment of surface fluorine. The F 1s binding energy can indicate whether fluorine has been transferred to the catalyst surface, potentially leading to deactivation. thermofisher.com

The adsorption of the aniline (B41778) derivative on the catalyst surface by analyzing the N 1s and C 1s spectra.

Such studies are crucial for understanding reaction mechanisms, identifying active catalytic sites, and diagnosing catalyst poisoning or degradation pathways in fluorination chemistry. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 6 Fluoroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to modern chemistry, providing a means to predict molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) Approaches to Geometrical Parameters and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT study on 2-Ethoxy-6-fluoroaniline would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the equilibrium bond lengths, bond angles, and dihedral angles.

Commonly used functionals, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to solve the electronic structure. researchgate.net The result of such a calculation would be a set of optimized geometrical parameters. Furthermore, by calculating the vibrational frequencies, one can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C-N Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C-O Bond Length | Data not available |

| C-N-H Bond Angle | Data not available |

| C-C-F Bond Angle | Data not available |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used for more precise calculations of the electronic energy and properties of this compound. While computationally more demanding than DFT, these methods are valuable for benchmarking and for cases where high accuracy is critical. A comparative study using both DFT and ab initio methods would provide a comprehensive understanding of the molecule's electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, one would expect to see:

Negative Potential (Red/Yellow): Regions of high electron density, likely concentrated around the electronegative fluorine, oxygen, and nitrogen atoms. These areas would be susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the amine group and the ethyl group. These sites would be attractive to nucleophiles.

Analysis of the MEP map would reveal the most likely sites for intermolecular interactions and chemical reactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy and spatial distribution of the HOMO are crucial for understanding a molecule's nucleophilicity. For this compound, the HOMO would likely be distributed over the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The energy of the HOMO is related to the ionization potential; a higher HOMO energy indicates a greater ease of donating an electron.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy and distribution indicate a molecule's electrophilicity. In this compound, the LUMO is expected to be localized primarily on the aromatic ring. The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

In this compound, the primary intramolecular interactions involve the delocalization of electron density from the lone pairs of the nitrogen (N) and oxygen (O) atoms into the antibonding orbitals (σ* and π*) of the benzene (B151609) ring and adjacent bonds. The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). echemi.comstackexchange.com A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. echemi.com

The key hyperconjugative interactions expected in this compound include:

n(N) → π(C-C):* The delocalization of the nitrogen lone pair into the π-antibonding orbitals of the aromatic ring. This is a classic example of resonance in aniline derivatives, which increases the electron density on the ring.

n(O) → π(C-C):* The delocalization of the oxygen lone pairs from the ethoxy group into the π-antibonding orbitals of the aromatic ring. This interaction also contributes to the electron density of the ring.

n(N) → σ(C-F):* Potential interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond.

n(O) → σ(C-Cring):* Interaction of the oxygen lone pair with the antibonding orbital of the adjacent C-C bond in the ring.

π(C-C) → π(C-C):* Intramolecular charge transfer within the benzene ring, which is characteristic of aromatic systems.

Interactive Table: Theoretical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C1-C2) | High | Strong hyperconjugation (Resonance) |

| LP(1) O | π(C1-C6) | Moderate | Hyperconjugation (Resonance) |

| LP(2) O | σ(C1-C6) | Low-Moderate | Hyperconjugation |

| π(C1-C2) | π(C3-C4) | Moderate | π-delocalization |

| π(C3-C4) | π(C5-C6) | Moderate | π-delocalization |

| LP(1) F | σ(C6-C1) | Low | Weak hyperconjugation |

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and stability of a molecule. ijsr.netscielo.org.mx These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. ijsr.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness measures the propensity of a molecule to undergo chemical reaction. ijsr.net A smaller HOMO-LUMO gap results in greater softness and higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. orientjchem.org It is calculated using the chemical potential (μ) and hardness (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the substituents on the aniline ring significantly influence these descriptors. The ethoxy group (-OEt) is an electron-donating group through resonance, which tends to raise the HOMO energy level. Conversely, the fluorine atom (-F) is an electron-withdrawing group through its strong inductive effect, which tends to lower both the HOMO and LUMO energy levels. researchgate.net The interplay of these opposing effects determines the final HOMO-LUMO gap and the resulting reactivity descriptors. The ortho positioning of these groups also introduces steric effects that can influence the planarity of the molecule and, consequently, its electronic properties. unilag.edu.ng

Interactive Table: Global Reactivity Descriptors and Their Calculation

| Descriptor | Symbol | Formula (based on HOMO/LUMO energies) | Significance |

| Ionization Potential | I | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness | η | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer; indicates stability. |

| Chemical Softness | S | S = 1 / η | Measure of chemical reactivity. |

| Chemical Potential | µ | µ ≈ (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index | ω | ω = µ² / 2η | Propensity to accept electrons. |

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme (receptor). mdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. researchgate.netbioinformation.net The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on fluoroaniline (B8554772) derivatives have shown their potential to interact with various biological targets, such as B-raf protein and inducible Nitric Oxide Synthase (iNOS), suggesting potential applications as enzyme inhibitors. researchgate.netresearchgate.net These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the detailed analysis of intermolecular interactions. nih.gov

For this compound, these simulations could be used to screen for potential biological targets and to understand its mechanism of action at a molecular level. The aniline core, along with its ethoxy and fluoro substituents, provides sites for potential hydrogen bonding (N-H group), hydrophobic interactions (the benzene ring and ethyl group), and halogen bonding (the fluorine atom). nih.gov

Interactive Table: Illustrative Example of Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase A | -8.5 | LYS-78, ASP-184 | Hydrogen Bond (with NH2) |

| LEU-135, VAL-65 | Hydrophobic (with ethoxy & ring) | ||

| Example Synthase B | -7.2 | PHE-210 | π-π Stacking (with aniline ring) |

| SER-112 | Hydrogen Bond (with Fluorine) |

Note: This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study. The specific targets and results would require actual computational experiments.

Conformational Analysis and Stereochemical Insights

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the C(ring)-N and C(ring)-O bonds. The presence of bulky and electronically distinct substituents at the ortho positions (2- and 6-) introduces significant steric hindrance and electronic repulsion, which strongly influences the molecule's preferred conformation. nih.govresearchgate.net

The steric clash between the amino group, the ethoxy group, and the fluorine atom can force the -NH2 and -OC2H5 groups out of the plane of the benzene ring. This non-planarity affects the extent of conjugation between the lone pairs of nitrogen and oxygen with the aromatic π-system, which in turn influences the molecule's electronic properties and reactivity. researchgate.net

Computational methods can be employed to explore the potential energy surface of this compound by systematically rotating the dihedral angles associated with the C-N and C-O bonds. This analysis helps to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them. The results would provide insights into:

The most stable three-dimensional structure of the molecule.

The energy barriers to rotation for the amino and ethoxy groups.

The geometric parameters (bond lengths, bond angles, dihedral angles) of each stable conformer.

Studies on related ortho-substituted anilines and anisoles have shown that non-planar conformations are often preferred to alleviate steric strain, even at the cost of reduced resonance stabilization. nih.gov Understanding the stereochemical and conformational landscape of this compound is crucial for rationalizing its chemical behavior and its potential interactions with biological targets.

Research Applications and Functional Roles of 2 Ethoxy 6 Fluoroaniline

Strategic Intermediate in Pharmaceutical Research and Development

2-Ethoxy-6-fluoroaniline serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an ethoxy group and a fluorine atom ortho to the amino group, provides a valuable scaffold for the development of novel therapeutic agents.

Design and Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

The chemical structure of this compound makes it an important intermediate in the creation of new active pharmaceutical ingredients (APIs). The presence of the fluorine atom, a common feature in many modern drugs, can significantly enhance the metabolic stability and binding affinity of a molecule to its target. The ethoxy group can also influence the compound's pharmacokinetic properties. Medicinal chemists utilize this intermediate to construct more complex molecules with desired therapeutic effects.

Precursor for Specific Drug Classes (e.g., Fluoroquinolones, Antiviral Agents like Letermovir)

This compound and its derivatives are key precursors in the synthesis of various specific drug classes. For instance, fluorinated anilines are fundamental building blocks for fluoroquinolone antibiotics. More specifically, derivatives of this compound are instrumental in the asymmetric synthesis of the antiviral drug Letermovir. researchgate.netchemicalbook.com Letermovir is used for the prevention of cytomegalovirus (CMV) infection in adult allogeneic hematopoietic stem cell transplant recipients. The synthesis of Letermovir often involves a key step where a derivative of 2-bromo-6-fluoroaniline, which can be prepared from o-fluoroaniline, is utilized. researchgate.netgoogle.com

Studies on Enzyme Interaction and Biochemical Pathway Regulation

The structural motifs derived from this compound are valuable in studying enzyme interactions and regulating biochemical pathways. The fluorine atom can form specific interactions with enzyme active sites, potentially leading to potent and selective inhibition. By incorporating this aniline (B41778) derivative into various molecular scaffolds, researchers can design probes and potential drug candidates to investigate and modulate the function of specific enzymes and signaling pathways involved in disease processes.

Versatile Synthon in Advanced Organic Synthesis

Beyond its direct applications in pharmaceutical development, this compound is a versatile synthon, or building block, in advanced organic synthesis for the creation of a wide array of complex organic molecules.

Preparation of Substituted Heterocyclic Compounds (e.g., Quinolines, Imidazolium Salts)

Aniline derivatives are widely used in the synthesis of various heterocyclic compounds. Specifically, substituted anilines can be used to prepare quinoline structures through reactions like the Friedländer synthesis. nih.govorganic-chemistry.orggoogle.comresearchgate.net These quinoline scaffolds are present in numerous natural products and pharmaceuticals with a wide range of biological activities. Furthermore, aniline derivatives can be precursors in the multi-step synthesis of imidazolium salts. researchgate.netnih.govmdpi.comresearchgate.netnih.gov These salts and their corresponding N-heterocyclic carbenes have applications in catalysis and materials science. The specific substitution pattern of this compound allows for the regioselective synthesis of substituted quinolines and other heterocycles, providing access to novel chemical entities with potentially interesting properties.

Synthesis of Schiff Bases and Related Imines

This compound is a primary aromatic amine and, as such, serves as a ready precursor for the synthesis of Schiff bases, also known as imines or azomethines. These compounds are formed through the condensation reaction between the primary amine group of this compound and the carbonyl group of an aldehyde or ketone. The reaction is typically carried out by stirring equimolar concentrations of the aniline and the carbonyl compound in a solvent such as methanol or ethanol (B145695), often with gentle heating and the addition of a catalytic amount of acid, like glacial acetic acid.

The resulting Schiff bases, which incorporate the 2-ethoxy-6-fluorophenyl moiety, are valuable intermediates in organic synthesis and have been studied for a wide range of applications. The general structure of these molecules and the straightforward nature of their synthesis make this compound a useful building block for creating diverse molecular libraries.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Key Features |

|---|---|---|---|

| This compound | Aryl or Alkyl Aldehyde (R-CHO) | N-(aryl/alkylidene)-2-ethoxy-6-fluoroaniline | Contains the characteristic imine (-C=N-) functional group. |

| This compound | Aryl or Alkyl Ketone (R-CO-R') | N-(aryl/alkyl)-2-ethoxy-6-fluoroaniline | Formation may require more stringent conditions compared to aldehydes. |

Development of Chiral Auxiliaries and Ligands

The amine functionality of this compound allows for its use as a foundational structure in the development of chiral auxiliaries and ligands for asymmetric synthesis. Chiral ligands are crucial for transition metal-catalyzed reactions that aim to produce a specific enantiomer of a chiral molecule. The synthesis of such ligands often begins with a chiral starting material which is then attached to a coordinating scaffold.

Derivatives of this compound can be envisioned to act as this scaffold. For instance, the aniline can be reacted with chiral aldehydes or ketones to form chiral imines, which can then be reduced to chiral amines. These resulting chiral secondary amines, bearing the sterically and electronically defined 2-ethoxy-6-fluorophenyl group, can be further functionalized to create multidentate ligands capable of coordinating with metal centers. The electronic properties imparted by the ethoxy and fluoro substituents can modulate the activity and selectivity of the resulting metal catalyst.

Generation of Aryne Intermediates

The generation of aryne intermediates from aniline derivatives is a known synthetic strategy, though it typically requires specific substitution patterns, such as ortho-diazonium salts or ortho-silyl triflates. While diaryliodonium salts are common precursors for arynes, there is a lack of specific documented evidence in the reviewed literature showing this compound being directly used as a precursor for generating aryne intermediates nih.gov. The stability of the C-F bond and the lack of a suitable leaving group ortho to the amine in the parent molecule make its direct conversion to an aryne challenging under standard conditions.

Contribution to Functional Fluorinated Materials Science

The incorporation of fluorine into organic molecules can significantly enhance the properties of materials, including thermal stability, chemical resistance, and specific electronic characteristics. This compound serves as a valuable precursor for such functional fluorinated materials.

Development of Materials with Tuned Hydrophilic-Lipophilic Balance (HLB)

The structure of this compound contains both hydrophobic (ethoxy group, aromatic ring) and polar/hydrophilic (amine group) components. This amphiphilic character can be exploited in materials science. The amphiphilic nature of fluorinated compounds, which often feature a hydrophobic fluorinated section and a polar head, is a key factor in designing materials for selective adsorption chemrxiv.org. By incorporating this compound derivatives into polymers or onto surfaces, it is possible to precisely tune the material's hydrophilic-lipophilic balance (HLB). This tuning is critical for applications such as surfactants, emulsifiers, and specialized coatings where interfacial properties are paramount.

Investigation of Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing researchgate.net. The NLO response of a molecule is often dictated by the presence of an intramolecular charge transfer (ICT) mechanism, which is facilitated by a "push-pull" electronic structure researchgate.net. This involves linking electron-donating groups (donors) and electron-withdrawing groups (acceptors) through a π-conjugated system researchgate.net.

Derivatives of this compound are excellent candidates for NLO materials. The aniline scaffold provides the π-system, while the ethoxy and amino groups act as strong electron donors and the fluorine atom acts as an electron acceptor. This inherent push-pull character can be further enhanced by synthetic modification, making its derivatives promising for creating materials with high molecular hyperpolarizability, a key metric for NLO activity ru.nl.

| Component | Function in NLO System | Contribution from this compound |

|---|---|---|

| Electron Donor Group ("Push") | Initiates intramolecular charge transfer (ICT). | Ethoxy (-OEt) and Amino (-NH₂) groups. |

| π-Conjugated Bridge | Facilitates the movement of electrons across the molecule. | The benzene (B151609) ring. |

| Electron Acceptor Group ("Pull") | Completes the charge-transfer dipole. | The electronegative Fluorine (-F) atom. |

Synthesis of Polymeric Precursors and Dendrimers

The reactive amine group and the potential for functionalization on the aromatic ring make this compound a suitable monomer or building block for the synthesis of polymers and dendrimers. Palladium-catalyzed C-N coupling reactions are standard methods for producing aniline-containing polymers acs.orgscience.gov. This compound can be used in such polymerization reactions to create fluorinated polyanilines. These materials are of interest for applications in electronics, such as conductive polymers and sensor components, where the fluorine and ethoxy groups can modify solubility, processability, and electronic properties.

Furthermore, its structure is amenable for use in the convergent or divergent synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. This compound could be used as a core, a branching unit, or a surface molecule in a dendrimer structure, contributing its specific electronic and steric properties to the final macromolecule.

Kinetic and Mechanistic Studies in Organic Reactions Involving Fluoroanilines

The study of reaction kinetics and mechanisms provides fundamental insights into the reactivity of organic molecules. For fluoroanilines, such as this compound, these studies are crucial for understanding how the interplay of electronic and steric factors governs their behavior in chemical transformations. This section delves into the kinetic and mechanistic aspects of reactions involving fluoroanilines, with a focus on proton-transfer kinetics, the elucidation of rate-determining steps, and the influence of the reaction environment.

Proton-Transfer Kinetics and Steric Effects in Substituted Anilines

Proton-transfer is a fundamental step in many organic reactions. In the context of substituted anilines, the rate of proton transfer can be significantly influenced by the nature and position of substituents on the aromatic ring. The ethoxy and fluorine groups in this compound, being ortho to the amino group, are expected to exert considerable steric and electronic effects on the kinetics of proton transfer.

Kinetic studies on a variety of substituted anilines have shown that steric hindrance can impede the approach of a proton donor or acceptor to the nitrogen atom of the amino group, thereby slowing down the rate of proton transfer. For instance, studies on 2,6-disubstituted anilines have indicated that bulky ortho substituents can create a sterically hindered environment around the amino group, which can affect the proton-transfer step from a zwitterionic intermediate to a base libretexts.orgacs.org. While the fluorine atom is relatively small, the ethoxy group is bulkier and its free rotation can create a significant steric barrier.

The electronic effects of the substituents also play a critical role. The fluorine atom, being highly electronegative, and the ethoxy group, with its inductive and resonance effects, modify the electron density on the nitrogen atom and the aromatic ring. These electronic perturbations influence the basicity of the aniline and, consequently, the thermodynamics and kinetics of proton transfer. The interplay between steric and electronic effects can be complex and is often elucidated through systematic kinetic studies of a series of related compounds tib.eu.

Interactive Table: Expected Steric and Electronic Effects of Substituents on Proton-Transfer Kinetics in this compound.

| Substituent | Position | Expected Steric Effect on Proton Transfer | Expected Electronic Effect on Aniline Basicity |

| Ethoxy (-OC2H5) | ortho | Moderate to Significant Hindrance | Increase (due to +R effect) / Decrease (due to -I effect) |

| Fluoro (-F) | ortho | Minor Hindrance | Decrease (due to strong -I effect) |

Elucidation of Rate-Determining Steps and Reaction Pathways

For reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr) where the fluorine atom acts as a leaving group, understanding the reaction mechanism and identifying the rate-determining step are of paramount importance. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process rsc.orgnih.govrsc.orgacs.org.

The first step, which is typically the rate-determining step, involves the nucleophilic attack on the carbon atom bearing the leaving group (in this case, fluorine). This leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex nih.govrsc.org. The disruption of the aromaticity in this step results in a significant activation energy barrier, making it the slow step of the reaction libretexts.orgnih.govrsc.org. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and thus accelerate the reaction. While the amino and ethoxy groups are generally considered activating for electrophilic substitution, their inductive effects, along with that of the fluorine, would influence the stability of the Meisenheimer complex in a more complex manner.

Interactive Table: Steps in the Nucleophilic Aromatic Substitution (SNAr) of this compound.

| Step | Description | Energetics | Key Factors |

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bonded to the fluorine atom, forming a Meisenheimer intermediate. | Slow (Rate-Determining) | Nucleophile strength, electrophilicity of the aromatic ring, stability of the intermediate. |

| 2. Leaving Group Departure | The fluoride ion is eliminated, and the aromaticity of the ring is restored. | Fast | The stability of the leaving group. |

Influence of Solvent and Catalyst on Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving polar intermediates, such as the Meisenheimer complex in SNAr reactions, the choice of solvent is particularly critical. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are generally effective at solvating the charged intermediate, thereby stabilizing it and accelerating the rate-determining step nih.gov.

Catalysis can also be employed to enhance the rate and selectivity of reactions involving fluoroanilines. While specific catalytic systems for this compound are not extensively documented, general principles of catalysis in nucleophilic aromatic substitution can be applied. For instance, phase-transfer catalysts can be used to facilitate reactions between reactants in different phases. In some cases, the aniline derivative itself can act as a nucleophilic catalyst in other types of reactions, such as acylhydrazone formation rsc.org. The development of specific catalysts for reactions involving this compound would depend on the nature of the desired transformation.

Interactive Table: Expected Influence of Solvent Type on SNAr Reactions of this compound.

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Significant Rate Enhancement | Stabilizes the charged Meisenheimer intermediate through dipole-dipole interactions. |

| Polar Protic | Water, Methanol, Ethanol | Rate may be slower compared to polar aprotic | Can solvate and deactivate the nucleophile through hydrogen bonding. |

| Nonpolar | Toluene, Hexane | Very Slow Reaction Rate | Poor solvation of the polar intermediate and transition state. |

Future Directions and Emerging Research Avenues for 2 Ethoxy 6 Fluoroaniline

Exploration of Novel Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)

The synthesis of 2-Ethoxy-6-fluoroaniline and its derivatives can be significantly advanced by embracing modern synthetic techniques that offer milder reaction conditions, higher selectivity, and improved sustainability profiles compared to traditional methods.

Electrochemistry: Electrochemical synthesis presents a powerful and green alternative for the construction and functionalization of aniline (B41778) derivatives. The electrochemical oxidation of anilines can generate reactive intermediates such as radical cations, which can then participate in various bond-forming reactions. Future research could focus on developing electrochemical methods for the late-stage functionalization of the this compound core, introducing a diverse range of substituents at various positions. The precise control over the electrode potential could allow for selective transformations that are often challenging to achieve with conventional chemical reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. This methodology could be harnessed for the synthesis of novel this compound derivatives. For instance, photoredox-mediated cross-coupling reactions could be employed to forge new carbon-carbon and carbon-heteroatom bonds, expanding the chemical space around the fluoroaniline (B8554772) scaffold. The development of photoredox-catalyzed C-H functionalization reactions would be particularly valuable, allowing for the direct modification of the aromatic ring without the need for pre-functionalized starting materials.

| Synthetic Methodology | Potential Advantages for this compound |

| Electrochemistry | Green and sustainable, precise control over reactivity, enables unique transformations. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates. |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into the fleeting transient species and reaction intermediates that govern these processes.

In situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be employed to monitor the progress of reactions in real-time, allowing for the identification of key intermediates. For example, studying the electrochemical polymerization of aniline has provided spectroscopic evidence for the formation of dimer and oligomer intermediates. Similar techniques could be applied to investigate the initial stages of reactions involving this compound, elucidating the role of the ethoxy and fluoro substituents in directing the course of the reaction.

Transient absorption spectroscopy is a powerful tool for studying the excited states of molecules and short-lived radical intermediates generated during photochemical reactions. This technique could be used to characterize the excited state of a photocatalyst in the presence of this compound and to directly observe the single-electron transfer processes that initiate radical-based transformations.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical sciences is revolutionizing the way molecules are designed and synthesized. These computational tools can be leveraged to accelerate the discovery of novel this compound derivatives with desired properties.

ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. This predictive power can be used to identify the optimal reaction conditions for the synthesis of specific this compound derivatives, saving significant time and resources in the laboratory. Furthermore, AI algorithms can be employed to design novel derivatives with tailored electronic and steric properties. By learning the structure-property relationships from existing data, these models can propose new molecules with enhanced biological activity, improved material properties, or other desirable characteristics.

| AI/ML Application | Potential Impact on this compound Research |

| Reactivity Prediction | Optimization of synthetic routes, identification of novel reaction pathways. |

| Derivative Design | De novo design of molecules with desired properties, exploration of new chemical space. |

| Property Prediction | Rapid screening of virtual libraries for promising candidates. |

Expansion into Prodrug Design and Targeted Delivery Systems Research

The aniline scaffold is a common feature in many pharmaceutical agents. The unique substitution pattern of this compound makes it an attractive candidate for incorporation into novel drug discovery programs.

Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. The amino group of this compound could be readily modified to create prodrugs of existing pharmaceuticals. For example, it could be acylated to form an amide linkage that is later cleaved by enzymes in the body to release the active drug. The presence of the fluorine atom can also influence the metabolic stability and lipophilicity of the resulting prodrug.

Targeted Delivery Systems: The development of drug delivery systems that can selectively target diseased cells or tissues is a major goal in medicine. Aniline derivatives can be incorporated into larger molecular architectures, such as polymers or nanoparticles, to create targeted delivery vehicles. The physicochemical properties of this compound could be exploited to control the loading and release of a therapeutic agent from such a system.

Development of Smart Materials Incorporating Fluoroaniline Moieties for Specialized Applications

"Smart" or "intelligent" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. The incorporation of fluoroaniline moieties, such as this compound, into polymeric structures could lead to the development of novel smart materials with a wide range of applications.

Fluorinated polymers often exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy. By copolymerizing this compound with other monomers, it may be possible to create polymers that combine the desirable properties of fluoropolymers with the electronic and responsive characteristics of polyaniline.

Sensors: Polyaniline and its derivatives have been extensively studied for their use in chemical sensors due to changes in their conductivity upon exposure to various analytes. The specific electronic properties conferred by the ethoxy and fluoro substituents in this compound could be harnessed to develop sensors with high sensitivity and selectivity for specific chemical species.

Stimuli-Responsive Polymers: The amino group of the aniline moiety can be protonated or deprotonated in response to changes in pH, leading to changes in the polymer's conformation and properties. This pH-responsiveness could be utilized in applications such as controlled drug release or as components of "smart" hydrogels.

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-6-fluoroaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling. For example, introducing the ethoxy group via Williamson ether synthesis using 2-amino-6-fluorophenol and ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires iterative testing of parameters:

- Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk side reactions.

- Catalysts : Palladium catalysts (e.g., Pd/C) for coupling reactions, with monitoring via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity via melting point consistency (cf. similar compounds like 3-Fluoro-4-methoxyaniline, mp 81–84°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for CH₂). Fluorine’s electron-withdrawing effect deshields adjacent carbons.

- ¹⁹F NMR : Single peak near δ -110 to -120 ppm for the fluorine substituent.

- IR Spectroscopy : Confirm NH₂ stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group). Cross-reference with computational simulations (DFT) for validation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Mount crystals in inert oil to prevent degradation.

- Structure Solution : Employ SHELXS (direct methods) or SHELXD (charge flipping) for phase determination .

- Refinement (SHELXL) : Address challenges:

- Disorder : Ethoxy groups may exhibit rotational disorder; apply PART and SUMP instructions.

- Anisotropic Refinement : Fluorine atoms require anisotropic displacement parameters (ADPs). Validate with R-factor convergence (<5%) .

- Visualization : ORTEP-3 can model thermal ellipsoids and hydrogen bonding networks (e.g., NH₂⋯O interactions) .

Q. How should researchers reconcile contradictions between experimental spectroscopic data and computational simulations for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)). Adjust solvent effects (PCM model) and gauge-including atomic orbitals (GIAO) for accuracy.

- Error Analysis : Quantify discrepancies (e.g., RMSD < 0.1 ppm for ¹H NMR). If deviations persist, consider:

- Conformational Flexibility : Rotamers of the ethoxy group may affect spectral splitting.

- Crystal Packing Effects : XRD-derived geometries may differ from gas-phase simulations .

- Statistical Tools : Use Bland-Altman plots or t-tests to assess systematic bias in data .

Data Presentation and Critical Analysis

Q. What statistical methods are appropriate for analyzing reaction yield variability in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05).

- Uncertainty Quantification : Report yields with 95% confidence intervals. For example: "Mean yield = 72% ± 3% (n=5, SD=1.8%)".

- Outlier Detection : Grubbs’ test to exclude anomalous runs. Document all raw data in appendices (per IUPAC guidelines) .

Q. How can researchers ensure ethical and reproducible reporting of this compound studies?

- Methodological Answer :

- Transparency : Disclose all synthetic attempts, including failed reactions (e.g., side products from over-alkylation).

- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB).

- Ethical Compliance : Adhere to safety protocols for handling aromatic amines (e.g., PPE, fume hood use) and cite Material Safety Data Sheets (MSDS) for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|